N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide
Description
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H15N3O3S/c1-12-2-4-14(5-3-12)18-20-15(11-25-18)10-19-17(22)13-6-8-16(9-7-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,22) |
InChI Key |
BJXRKSBXUCBRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenylacetic acid with thioamide under acidic conditions.
Attachment of the Nitrobenzamide Group: The thiazole intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Research: The compound is used in studies related to its antibacterial and antifungal properties.
Pharmaceutical Research: It is explored for its potential use in developing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-chlorobenzamide
- N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-methoxybenzamide
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group enhances its potential as an anticancer agent by increasing its ability to induce oxidative stress in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
